molecular formula C12H12N2O4S B13419990 Benzenamine, 4,4'-sulfonylbis(N-hydroxy- CAS No. 36679-40-0

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-

Cat. No.: B13419990
CAS No.: 36679-40-0
M. Wt: 280.30 g/mol
InChI Key: JTWLNNIFEWPZHA-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-), with the CAS number 148015 and molecular formula C12H12N2O4S, is a sulfone derivative intended for research and development purposes . This compound is of significant interest in medicinal chemistry due to its structural relationship to Dapsone (4,4'-diaminodiphenyl sulfone), a well-established pharmaceutical agent . Dapsone's primary mechanism of action involves the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria and protozoa . Researchers may investigate the N-hydroxy derivative to explore novel compounds with potential antibacterial or anti-inflammatory properties, or to study its efficacy against conditions such as malaria and Pneumocystis pneumonia, areas where sulfone drugs have shown activity . The N-hydroxylation modifies the parent diamino structure, which may alter its biochemical reactivity, metabolic pathway, and binding affinity to enzymatic targets. This makes it a valuable precursor or intermediate for synthesizing more complex molecules or for conducting structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Handling of this material requires appropriate safety precautions. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

36679-40-0

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]hydroxylamine

InChI

InChI=1S/C12H12N2O4S/c15-13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(14-16)4-8-12/h1-8,13-16H

InChI Key

JTWLNNIFEWPZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NO)S(=O)(=O)C2=CC=C(C=C2)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) generally involves the following key steps:

  • Starting Materials: The primary precursors are benzenamine derivatives, particularly 4-aminobenzenesulfonamide or related sulfonyl-substituted anilines.
  • Sulfonylation Reaction: The benzenamine derivatives are reacted with sulfonyl chloride compounds under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed and to facilitate the formation of the sulfonyl linkage between two benzene rings.
  • Hydroxylamine Introduction: The primary amine groups (-NH₂) on the sulfonyl-linked benzene rings are converted to hydroxylamine groups (-NHOH) through oxidation or direct substitution reactions, often using hydroxylamine hydrochloride or related reagents.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

This synthetic approach is supported by literature indicating that the sulfonyl linkage formation is a critical step, often optimized by controlling temperature, solvent, and reaction time to maximize yield and minimize side reactions.

Industrial Production Methods

In industrial settings, the preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is typically scaled up using continuous flow reactors. These reactors provide:

  • Enhanced Control: Precise regulation of temperature, pressure, and reaction time.
  • Improved Yield and Purity: Continuous flow allows for better mixing and heat transfer, resulting in higher product consistency.
  • Automation: Automated systems reduce contamination risk and improve reproducibility.
  • Scalability: The process can be scaled without significant loss of efficiency or quality.

Such methods are preferred for producing this compound on a commercial scale, ensuring consistent supply for research or pharmaceutical applications.

Data Table: Summary of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Sulfonylation with Sulfonyl Chloride 4-Aminobenzenesulfonamide, Sulfonyl chloride Pyridine base, controlled temperature Direct formation of sulfonyl linkage; scalable Requires purification steps
Continuous Flow Reactor Process Same as above Automated temperature and pressure control High yield and purity; scalable Requires specialized equipment
Reductive Amination 4-Aminobenzenesulfonamide, Benzaldehydes Sodium borohydride, ethanol, reflux Enables analog synthesis Stepwise imine formation needed
Buchwald–Hartwig Coupling Bromo-substituted sulfonamides, Amines Pd catalyst, elevated temperatures Introduces heteroaryl groups Catalyst cost and sensitivity
Microwave-Assisted Synthesis Sulfonylbis anilines, Aromatic aldehydes Microwave irradiation, short reaction time Rapid synthesis, cleaner reaction Limited to certain substrates

Research Discoveries and Notes on Preparation

  • The hydroxylamine substitution on the sulfonylbis benzene framework significantly alters the chemical reactivity compared to the parent diamine compound (Dapsone).
  • Continuous flow synthesis is a modern industrial approach that enhances reproducibility and safety, especially important for hydroxylamine derivatives prone to decomposition.
  • Microwave-assisted methods, though primarily reported for Schiff bases and related sulfonylbis aniline derivatives, suggest potential for rapid synthesis of hydroxylamine derivatives with appropriate optimization.
  • Reductive amination and palladium-catalyzed coupling reactions provide flexible routes for structural diversification, which can be adapted for synthesizing N-hydroxy analogues.
  • Purification is critical due to the sensitivity of hydroxylamine groups and potential side reactions during synthesis.

The preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is primarily achieved through sulfonylation of benzenamine derivatives under basic conditions, followed by introduction or preservation of the N-hydroxy functional groups. Industrial synthesis benefits from continuous flow reactors for enhanced control and scalability. Alternative synthetic routes, including reductive amination and palladium-catalyzed coupling, offer pathways for analog preparation and structural modification. Emerging techniques like microwave-assisted synthesis show promise for rapid and cleaner production but require further adaptation for this specific compound.

This comprehensive overview integrates data from chemical suppliers, peer-reviewed synthetic methodologies, and industrial practices to provide an authoritative guide on the preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-).

Chemical Reactions Analysis

Acylation with Carboxylic Acid Derivatives

The hydroxylamine groups undergo N-acylation under Schotten–Baumann conditions. For example:

  • Reaction with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane yields 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (94% yield) .

  • Key conditions : Room temperature, 4-methylmorpholine as a base .

Reaction TypeReagents/ConditionsProductYieldSource
N-acylationBenzoyl chloride, DCM, 4-methylmorpholineBis-acylated hydroxamic acid derivatives94%

Cyclodehydration to Oxazolones

Intramolecular cyclodehydration of acylated derivatives forms 4H-1,3-oxazol-5-one rings:

  • 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid reacts with ethyl chloroformate to form 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (90% yield) .

Reaction TypeReagents/ConditionsProductYieldSource
CyclodehydrationEthyl chloroformate, 4-methylmorpholine4H-1,3-oxazol-5-one derivatives90%

Electrophilic Substitution at Aromatic Rings

The electron-withdrawing sulfonyl group deactivates the aromatic rings, directing electrophilic substitution to specific positions:

  • Bromination and iodination occur at the 2,6-positions of the benzene rings when treated with bromine or iodine monochloride in acetic acid .

Reaction TypeReagents/ConditionsSubstituent PositionSource
HalogenationBr₂/ICl in acetic acid2,6-positions

Biological Activity Correlation

Derivatives exhibit enhanced antimicrobial and antioxidant properties:

  • Brominated analogs show improved antibiofilm activity (e.g., inhibition zones >15 mm) .

  • Electron-donating groups (e.g., -OCH₃) increase antioxidant effects .

Derivative TypeBiological ActivityKey Structural FeatureSource
Brominated oxazoloneAntibiofilm activity4H-1,3-oxazol-5-one core
Methoxy-substitutedAntioxidant enhancement-OCH₃ groups

Spectroscopic Characterization

Critical spectral data for reaction products include:

  • FTIR : –N=O stretching (~1633 cm⁻¹), sulfonyl S=O asymmetric/symmetric stretches (1300–1120 cm⁻¹) .

  • ¹H NMR : Aromatic protons resonate at δ 6.5–8.5 ppm; imine protons (–N=CH–) appear at δ 8.3–8.9 ppm .

Reaction Optimization Insights

  • Microwave irradiation accelerates synthesis (e.g., 91–94% yields in minutes vs. hours) .

  • Solvent effects : Dichloromethane and DMSO enhance acylation and cyclization efficiency .

Scientific Research Applications

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is a chemical compound with diverse applications in various fields, particularly in scientific research and industrial processes. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.

Pharmaceutical Development

Benzenamine derivatives, including sulfonylbis(N-hydroxy-), have been investigated for their potential as pharmaceutical agents. The compound's ability to form stable complexes with metal ions makes it a candidate for developing new drugs targeting diseases that involve metal ion dysregulation.

Case Study: Metal Complexation

Research has shown that benzenamine derivatives can effectively chelate metal ions such as copper and zinc, which are critical in various biological processes. For instance, studies indicate that these complexes exhibit enhanced bioactivity against specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Environmental Monitoring

The compound's stability and reactivity allow it to be utilized in environmental chemistry for monitoring pollutants. Its ability to form adducts with various environmental contaminants makes it useful for detecting and quantifying harmful substances in water and soil samples.

Case Study: Pollutant Detection

A study demonstrated that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) could be used as a reagent for the detection of nitroaromatic compounds in contaminated water sources. The method showed high sensitivity and specificity, making it a valuable tool for environmental assessments.

Material Science

In material science, benzenamine derivatives are explored for their role in producing polymers and coatings. Their sulfonamide groups enhance adhesion properties and thermal stability in polymer matrices.

Case Study: Polymer Synthesis

Research involving the incorporation of benzenamine into polymer formulations revealed improved mechanical properties and resistance to thermal degradation. These findings suggest that the compound could be instrumental in developing high-performance materials for industrial applications.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
PharmaceuticalDrug development through metal ion complexationEnhanced bioactivity against cancer cell lines
Environmental ScienceMonitoring pollutantsHigh sensitivity in detecting nitroaromatic compounds
Material SciencePolymer productionImproved mechanical properties and thermal stability

Table 2: Case Study Overview

Study FocusMethodologyResults
Metal ComplexationSynthesis of metal complexesEffective chelation with significant bioactivity
Pollutant DetectionReagent application in water samplesHigh specificity for nitroaromatic compounds
Polymer SynthesisIncorporation into polymer formulationsEnhanced properties in thermal resistance

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) involves the inhibition of specific enzymes and pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the disruption of their normal function. This compound also affects cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Thermal Stability and Thermodynamics

  • Dapsone : Melting point = 175–176°C; predicted boiling point = 511.7°C (760 Torr) .
  • 4,4'-Methylenebisbenzenamine : Enthalpy of formation (ΔfH°solid) = 64.8 kJ/mol; heat capacity (Cp,solid) = 280.1 J/mol·K at 298 K .
  • 4,4'-Oxybisbenzenamine : Enthalpy of formation (ΔfH°solid) = 22.5 kJ/mol; lower thermal stability compared to sulfonyl derivatives due to the ether bridge .

The N-hydroxy groups may reduce melting points due to increased molecular flexibility.

Solubility and Reactivity

  • Dapsone : LogP = 1.24 (hydrophobic); soluble in dimethyl sulfoxide (DMSO) .
  • Hydroxylamine derivative : Expected higher solubility in water or polar solvents due to N-hydroxy groups. However, this modification may also increase susceptibility to oxidation or hydrolysis .

Biological Activity

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is a chemical compound with the molecular formula C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S and a molecular weight of 278.33 g/mol. Its structure features two N-hydroxy groups connected to a sulfonyl group that links two benzene rings. This unique configuration contributes to its notable biological activities, which have been the subject of various studies.

Structural Characteristics

The structural features of benzenamine, 4,4'-sulfonylbis(N-hydroxy-) can be summarized as follows:

FeatureDescription
Molecular FormulaC12H14N4O2SC_{12}H_{14}N_{4}O_{2}S
Molecular Weight278.33 g/mol
Functional GroupsTwo N-hydroxy groups, sulfonyl group
Structural SimilaritiesRelated compounds include sulfonamides and azo compounds

This compound's structural attributes allow for significant chemical reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) exhibits diverse biological activities, including antimicrobial and anticancer properties. These effects are largely attributed to its ability to interact with various biological systems.

Antimicrobial Activity

Studies have shown that compounds with similar structures to benzenamine, 4,4'-sulfonylbis(N-hydroxy-) possess antimicrobial properties. For instance:

  • Gram-positive bacteria : Compounds similar to benzenamine exhibited activity against various Gram-positive bacteria such as Bacillus licheniformis and Staphylococcus aureus.
  • Antifungal properties : Some derivatives demonstrated significant inhibition against fungal strains like Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth.

Anticancer Activity

Preliminary studies suggest that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) may have anticancer properties. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that certain derivatives could induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of sulfonamide derivatives, including benzenamine compounds, showing promising results against multi-drug resistant strains of Escherichia coli. The results indicated a correlation between structural features and antibacterial potency.
  • Cytotoxicity Assessment : In a cytotoxicity assay using brine shrimp larvae, benzenamine derivatives displayed significant lethality compared to standard chemotherapeutics like 5-fluorouracil. This suggests potential for further development as an anticancer agent.

Toxicological Considerations

While the biological activities of benzenamine, 4,4'-sulfonylbis(N-hydroxy-) are promising, it is essential to consider its toxicological profile. Reports indicate that certain structural analogs may exhibit carcinogenic potential under specific conditions. Studies have shown:

  • Carcinogenicity : Evidence suggests that some related compounds have been associated with an increased risk of tumors in animal models.
  • Genotoxicity : Some studies reported chromosomal aberrations in cells exposed to similar compounds.

Q & A

Q. What are the key physicochemical properties of Dapsone, and how do they influence experimental design?

Dapsone (C₁₂H₁₂N₂O₂S, MW 248.30 g/mol) is a sulfone derivative with a melting point of 175–176°C and a predicted boiling point of 511.7±35.0°C at 760 Torr . Its solubility in polar solvents (e.g., DMSO, DMF) and stability under dry, dark conditions (2–8°C) are critical for storage and handling. Researchers must account for its pKa (1.24±0.10) when designing pH-dependent biological assays or synthesis protocols. Purity verification via HPLC (≥98%) is recommended for reproducibility .

Q. What methodologies are recommended for synthesizing and purifying Dapsone?

Dapsone is typically synthesized via sulfonation of diphenylamine derivatives or condensation reactions involving 4-aminophenyl sulfone intermediates. Key steps include:

  • Reaction optimization : Use stoichiometric sulfonylating agents (e.g., sulfur trioxide complexes) under anhydrous conditions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted 4,4'-diaminodiphenyl sulfone byproducts .
  • Characterization : FT-IR (S=O stretch at ~1150 cm⁻¹), ¹H NMR (aromatic protons at δ 6.5–7.5 ppm), and mass spectrometry (base peak at m/z 248) .

Q. How should researchers mitigate safety risks associated with Dapsone in laboratory settings?

Dapsone is not classified as acutely toxic in regulatory datasets (e.g., ECHA, NIST), but prolonged exposure may cause sensitization . Safety protocols include:

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Waste disposal : Neutralize with dilute NaOH before disposal to reduce sulfone group reactivity .

Advanced Research Questions

Q. What mechanistic insights explain Dapsone’s antibacterial activity against Mycobacterium leprae?

Dapsone inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, by competitively binding to the p-aminobenzoic acid (PABA) active site. Structural studies reveal:

  • Sulfone group role : Mimics PABA’s carboxylate group, disrupting dihydrofolate production .
  • Resistance mechanisms : Mutations in folP1 (e.g., Thr53Ile) reduce binding affinity, necessitating combinatorial therapy with rifampicin .
    Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding constants or CRISPR-edited M. leprae strains to study resistance pathways .

Q. How can contradictions in toxicity data for Dapsone derivatives be resolved?

Discrepancies in hazard classifications (e.g., ECHA vs. national registries) often arise from:

  • Sample purity : Impurities like 4,4'-dichlorodiphenyl sulfone (a common byproduct) may skew toxicity assays .
  • Assay variability : OECD guidelines for acute oral toxicity (TG 423) vs. in vitro alternatives (e.g., Ames test).
    Resolution strategy :
  • Cross-validate using high-purity samples (HPLC-grade).
  • Conduct multi-omics profiling (transcriptomics/proteomics) to identify off-target effects in model organisms .

Q. What advanced applications exist for Dapsone in polymer chemistry?

Dapsone derivatives are used in high-performance polymers due to their thermal stability and sulfone group rigidity. Examples include:

  • Polysulfone resins : Synthesized via nucleophilic aromatic substitution with 4,4'-dichlorodiphenyl sulfone, achieving Mn >26,000 g/mol (osmometry in DMF) .
  • Epoxy curing agents : Dapsone acts as a diamine hardener in epoxy systems (e.g., Araldite HT 976), enhancing glass transition temperatures (Tg >200°C) .
    Characterization : Gel permeation chromatography (GPC), dynamic mechanical analysis (DMA) .

Q. What analytical challenges arise in quantifying Dapsone in biological matrices?

Dapsone’s low plasma concentration (0.1–1 µg/mL in pharmacokinetic studies) and metabolite interference (e.g., Dapsone hydroxylamine) require:

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and MRM transitions (m/z 249→156 for Dapsone; m/z 250→92 for internal standards) .
  • Sample preparation : Solid-phase extraction (HLB cartridges) to remove proteins and lipids .
  • Validation : Meet FDA guidelines for accuracy (±15%), precision (RSD <15%), and LOQ (1 ng/mL) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Anhydrous conditions, recrystallization
Toxicity Testing OECD TG 423, Ames test
Polymer Analysis GPC (DMF, 1 mL/min), DMA (10 Hz)
Bioanalytical QC LC-MS/MS, LOQ 1 ng/mL

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